
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H27N5O2 and its molecular weight is 369.469. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Antimicrobial Agents
Research on pyrazole derivatives, including those containing quinazoline and piperidine motifs, has shown significant antibacterial and antifungal activities. For example, compounds synthesized with similar structures have been evaluated for their in vitro antibacterial activity against common pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The findings suggest these compounds could serve as potential leads in developing new antimicrobial agents (Raju et al., 2016).
Antioxidant Properties
Derivatives of pyrazolopyridine, which share structural similarities, have been investigated for their antioxidant properties. Some compounds demonstrated the ability to protect DNA from damage induced by bleomycin, indicating their potential as antioxidants (Gouda, 2012).
Novel Synthetic Pathways
The synthesis of novel heterocyclic compounds, such as pyrano[4,3-d]thieno[2,3-b]pyridine derivatives, highlights innovative synthetic pathways that can be applied to similar compounds for research and therapeutic purposes. These pathways enable the creation of diverse molecules with potential biological activity (Paronikyan et al., 2016).
Antitubercular and Antifungal Activity
Some pyrazolyl-s-triazine derivatives have been synthesized and tested for their antitubercular and antifungal activities. This area of research indicates the potential of such compounds in treating infectious diseases caused by fungi and Mycobacterium tuberculosis (Syed et al., 2013).
Antihypertensive Agents
Compounds with a quinazoline ring system have been tested for their antihypertensive activity, demonstrating the potential of structurally similar compounds in the development of new treatments for hypertension (Takai et al., 1986).
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-5,6,7,8-tetrahydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-12-15(2)25(22-14)20-21-17-9-5-4-8-16(17)19(27)24(20)13-18(26)23-10-6-3-7-11-23/h12H,3-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTFVGQQDVLJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

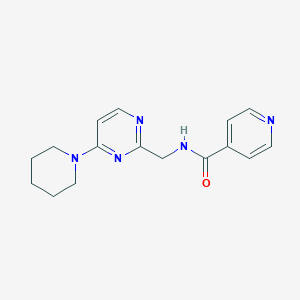
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)
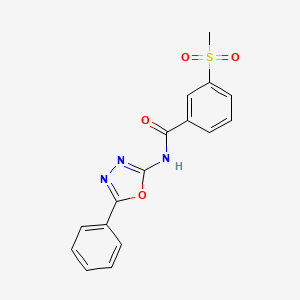
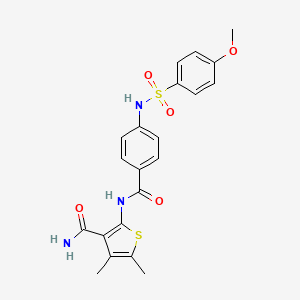
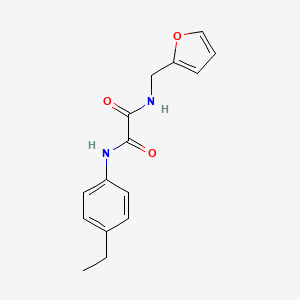


![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628777.png)
![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)
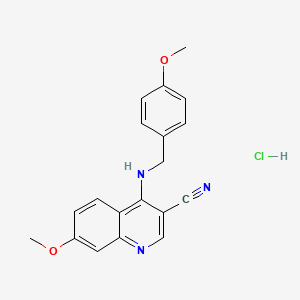
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)